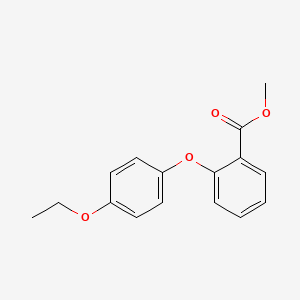

Methyl 2-(4-ethoxyphenoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

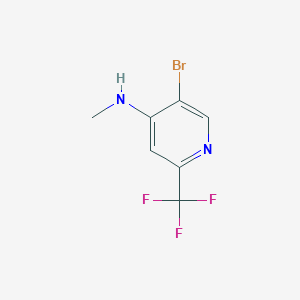

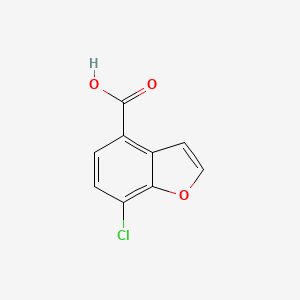

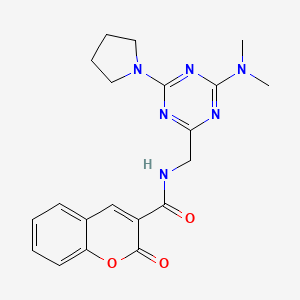

“Methyl 2-(4-ethoxyphenoxy)benzoate” is an organic compound. It is a derivative of benzoic acid, characterized by a benzene ring connected to an ester functional group . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Synthesis Analysis

The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-ethoxyphenoxy)benzoate” consists of a benzene ring with an ethoxy group attached at the fourth position . It contains total 43 bond(s); 25 non-H bond(s), 14 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 ester(s) (aromatic), and 2 ether(s) (aromatic) .

Chemical Reactions Analysis

“Methyl 2-(4-ethoxyphenoxy)benzoate” serves as an intermediate in the synthesis of ferroelectric and antiferroelectric liquid crystals. Quantum chemical studies have been conducted on benzoic acid derivatives, including “Methyl 2-(4-ethoxyphenoxy)benzoate”, for understanding their dissociation and dimerization.

Physical And Chemical Properties Analysis

“Methyl 2-(4-ethoxyphenoxy)benzoate” is a colorless liquid at room temperature . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm^3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Bioactive Constituents and Antimicrobial Activity

Methyl 2-(4-ethoxyphenoxy)benzoate has been studied for its bioactive properties. For instance, a related compound, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, exhibited chymotrypsin inhibitory activity and showed effectiveness against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Photostabilization and Photophysical Properties

The compound has been evaluated for its role in the generation and quenching of singlet molecular oxygen, a key process in photostabilization. Research involving compounds like methyl 2-methoxybenzoate revealed insights into their efficiency as dopant agents against oxygen-mediated degradation of photoprotected materials (Soltermann et al., 1995).

Synthesis and Biological Activity

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a significant intermediate for the total synthesis of bisbibenzyls, demonstrates the compound's importance in organic synthesis. Bisbibenzyls are a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).

Anti-Juvenile Hormone Agents

Methyl 2-(4-ethoxyphenoxy)benzoate derivatives have been explored for their potential as anti-juvenile hormone agents in insects. For example, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate showed promising results in inducing JH-deficiency symptoms in silkworm larvae (Ishiguro et al., 2003).

Luminescence Properties

The photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have been studied, revealing unique luminescence characteristics depending on the substituted group. Such research is essential for understanding and developing materials with specific light-emitting properties (Soyeon Kim et al., 2021).

Neutrophil Pro-Inflammatory Responses

Compounds related to methyl 2-(4-ethoxyphenoxy)benzoate have been isolated from natural sources and assessed for their effects on neutrophil pro-inflammatory responses, highlighting the compound's potential in medicinal chemistry (Chung et al., 2013).

Mechanism of Action

Target of Action

Methyl 2-(4-ethoxyphenoxy)benzoate is a complex compound with potential antimicrobial properties

Mode of Action

It is suggested that it may interact with its targets in a way that disrupts normal cellular processes, leading to antimicrobial effects . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

For instance, methyl benzoate, a related compound, is involved in the production of floral scent in certain plants . .

Pharmacokinetics

MDHB exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also crosses the blood-brain barrier and is rapidly distributed to all organs . While these findings provide some insights, the pharmacokinetics of Methyl 2-(4-ethoxyphenoxy)benzoate may differ due to its unique chemical structure.

Result of Action

Based on its potential antimicrobial properties, it may disrupt bacterial cell division or other vital processes, leading to the death of the microorganisms .

Future Directions

“Methyl 2-(4-ethoxyphenoxy)benzoate” is being explored in the context of renewable chemical feedstocks, particularly in the liquefaction processing of lignocellulosic materials . Its high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .

properties

IUPAC Name |

methyl 2-(4-ethoxyphenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-3-19-12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)16(17)18-2/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOFHTLLNDKBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

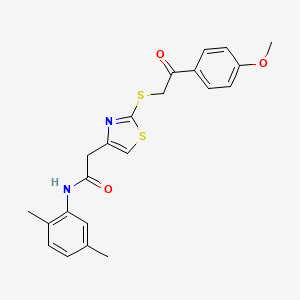

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)

![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)

![5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2432794.png)